molecular formula C23H20N2O5 B13467086 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid

Cat. No.: B13467086
M. Wt: 404.4 g/mol
InChI Key: WDKLDCBIWLFNOB-UHFFFAOYSA-N
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Description

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The resulting Fmoc-protected amino acid is then coupled with pyridine-3-carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like NaOH or KOH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the amino acid can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Glu(OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Lys(Boc)-OH: Similar in function but with a different protecting group for lysine.

    Fmoc-Ala-OH: A simpler Fmoc-protected amino acid used in peptide synthesis.

Uniqueness

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid is unique due to its combination of the Fmoc group with a pyridine ring, providing distinct reactivity and stability compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where both protection and reactivity are required.

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pyridine-3-carboxylic acid

InChI

InChI=1S/C23H20N2O5/c26-22(27)15-11-16(13-24-12-15)29-10-9-25-23(28)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-13,21H,9-10,14H2,(H,25,28)(H,26,27)

InChI Key

WDKLDCBIWLFNOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CN=CC(=C4)C(=O)O

Origin of Product

United States

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